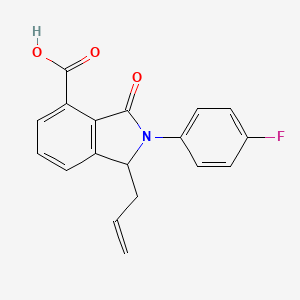![molecular formula C19H29ClN2 B4062075 N-[4-(dimethylamino)benzyl]-2-adamantanamine hydrochloride](/img/structure/B4062075.png)
N-[4-(dimethylamino)benzyl]-2-adamantanamine hydrochloride
Vue d'ensemble
Description
N-[4-(dimethylamino)benzyl]-2-adamantanamine hydrochloride, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It is a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Memantine is a unique drug that has shown promising results in the treatment of Alzheimer's disease.
Applications De Recherche Scientifique
Analytical Chemistry Application
N-[4-(dimethylamino)benzyl]-2-adamantanamine hydrochloride and its related compounds have been subjects of analytical studies. For instance, a simultaneous liquid chromatographic assay was developed to quantify amantadine and its related compounds in phosphate-buffered saline. This method, involving pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole, demonstrated the utility of these compounds in binding studies to human alpha(1)-acid glycoprotein, indicating their significance in biomedical chromatography and drug-protein interaction studies (Higashi et al., 2006).
Virology and Antiviral Research
In virology, N-[4-(dimethylamino)benzyl]-2-adamantanamine hydrochloride-related compounds such as tromantadine have shown efficacy in inhibiting herpes simplex virus replication. Research demonstrated that tromantadine inhibits both early and late events in the virus replication cycle, with limited toxicity to cells, highlighting its potential as an antiviral agent (Rosenthal et al., 1982).
Pharmacological Insights
Further, studies on adamantyl-substituted compounds, including adamantane-based ester derivatives, have provided insights into their structural aspects and potential biological activities. These studies not only advance our understanding of the chemistry of adamantane derivatives but also explore their applications in designing drugs for neurological conditions, showcasing their versatility in medicinal chemistry (Kumar et al., 2015).
Novel Drug Formulations
Amantadine copper(II) chloride conjugates represent innovative drug formulations targeting influenza virus inhibition. These conjugates, combining amantadine with Cu(II), have been investigated for their antiviral properties against various strains of influenza virus, including resistant mutations. Such studies underscore the potential of N-[4-(dimethylamino)benzyl]-2-adamantanamine hydrochloride in developing new antiviral therapies (Banti et al., 2020).
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]adamantan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2.ClH/c1-21(2)18-5-3-13(4-6-18)12-20-19-16-8-14-7-15(10-16)11-17(19)9-14;/h3-6,14-17,19-20H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLPOJCDKLVLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2C3CC4CC(C3)CC2C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4061997.png)
![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B4062007.png)
![N-{2-[(2-bromobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B4062024.png)
![4-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4062031.png)
![methyl 1-(4-bromobenzoyl)-1-methyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4062035.png)
![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4062045.png)
![benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4062053.png)

![methyl [4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-5-bromo-2-methoxyphenoxy]acetate](/img/structure/B4062064.png)
![2-{5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4062086.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4062101.png)
![2-fluoro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide hydrochloride](/img/structure/B4062110.png)
![methyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062117.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4062123.png)